N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide
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Overview
Description
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes diethyl, methyl, and sulfanylidenemethylidene groups attached to an L-valinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide typically involves multiple steps:
Starting Materials: The synthesis begins with L-valinamide, which is reacted with diethylamine and methylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenemethylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methyl-L-valinamide: Lacks the sulfanylidenemethylidene group.
N,N-Diethyl-3-methyl-N~2~-(methylidene)-L-valinamide: Contains a methylidene group instead of sulfanylidenemethylidene.
Uniqueness
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is unique due to the presence of the sulfanylidenemethylidene group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
919113-08-9 |
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Molecular Formula |
C11H20N2OS |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-2-isothiocyanato-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H20N2OS/c1-6-13(7-2)10(14)9(12-8-15)11(3,4)5/h9H,6-7H2,1-5H3/t9-/m1/s1 |
InChI Key |
CDJCAKODSXWDRB-SECBINFHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C(C)(C)C)N=C=S |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)(C)C)N=C=S |
Origin of Product |
United States |
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